molecular formula C17H15ClN2O3S3 B2918226 4-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide CAS No. 942003-40-9

4-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B2918226
CAS No.: 942003-40-9
M. Wt: 426.95
InChI Key: WYJCNRFMRNBCDH-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonyl group, a chlorothiophene moiety, and a thiazole ring, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

4-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(benzenesulfonyl)butanoyl chloride with 4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation and pain. The compound’s thiazole ring is crucial for binding to the active sites of these enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
  • 4-(benzenesulfonyl)piperazin-1-yl-(5-chlorothiophen-2-yl)methanone

Uniqueness

4-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S3/c18-15-9-8-14(25-15)13-11-24-17(19-13)20-16(21)7-4-10-26(22,23)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJCNRFMRNBCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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